Cas no 2137701-61-0 (Sodium 3-bromo-2,5-dimethylbenzene-1-sulfinate)

Sodium 3-bromo-2,5-dimethylbenzene-1-sulfinate 化学的及び物理的性質
名前と識別子
-
- EN300-722899
- sodium 3-bromo-2,5-dimethylbenzene-1-sulfinate
- 2137701-61-0
- Sodium 3-bromo-2,5-dimethylbenzene-1-sulfinate
-
- インチ: 1S/C8H9BrO2S.Na/c1-5-3-7(9)6(2)8(4-5)12(10)11;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1
- InChIKey: GTOJYBUMSHLPHK-UHFFFAOYSA-M
- ほほえんだ: BrC1=CC(C)=CC(=C1C)S(=O)[O-].[Na+]
計算された属性
- せいみつぶんしりょう: 269.93261g/mol
- どういたいしつりょう: 269.93261g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 191
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.3Ų
Sodium 3-bromo-2,5-dimethylbenzene-1-sulfinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-722899-1.0g |
sodium 3-bromo-2,5-dimethylbenzene-1-sulfinate |
2137701-61-0 | 1g |
$0.0 | 2023-06-06 |
Sodium 3-bromo-2,5-dimethylbenzene-1-sulfinate 関連文献
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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5. Book reviews
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
Sodium 3-bromo-2,5-dimethylbenzene-1-sulfinateに関する追加情報
Introduction to Sodium 3-bromo-2,5-dimethylbenzene-1-sulfinate (CAS No. 2137701-61-0)
Sodium 3-bromo-2,5-dimethylbenzene-1-sulfinate (CAS No. 2137701-61-0) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and industrial applications. This compound, characterized by its unique molecular structure, plays a crucial role in various chemical synthesis processes and has been explored for its potential in drug development. The presence of both bromine and sulfinate functional groups makes it a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.
The molecular formula of Sodium 3-bromo-2,5-dimethylbenzene-1-sulfinate is C₈H₇BrNaO₃S, reflecting its composition of carbon, hydrogen, bromine, sodium, oxygen, and sulfur atoms. The sulfinate group (-SO₂Na) contributes to its reactivity and solubility properties, making it an attractive candidate for various chemical reactions. Its structural features allow for easy modification and functionalization, which is essential in the synthesis of pharmaceutical intermediates and fine chemicals.
In recent years, there has been a growing interest in the applications of Sodium 3-bromo-2,5-dimethylbenzene-1-sulfinate in medicinal chemistry. Researchers have been investigating its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). The bromine substituent on the benzene ring provides a handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are common motifs in many therapeutic agents.
Moreover, the sulfinate group in Sodium 3-bromo-2,5-dimethylbenzene-1-sulfinate can be utilized in nucleophilic substitution reactions, enabling the introduction of diverse functional groups at specific positions on the aromatic ring. This flexibility makes it a valuable building block for designing novel compounds with tailored biological activities. For instance, researchers have explored its use in synthesizing sulfonamide derivatives, which are known for their antimicrobial and anti-inflammatory properties.
The compound's solubility characteristics also make it suitable for various solvent systems used in pharmaceutical synthesis. Its ability to dissolve in both polar and non-polar solvents enhances its utility in multi-step synthetic routes. This property is particularly advantageous when working with sensitive or temperature-sensitive materials that require specific solubility conditions.
Recent studies have highlighted the potential of Sodium 3-bromo-2,5-dimethylbenzene-1-sulfinate in the development of new agrochemicals. The structural motifs present in this compound can be modified to create herbicides and pesticides with improved efficacy and environmental safety. The bromine atom serves as a site for further derivatization, allowing chemists to design molecules that target specific biological pathways in pests while minimizing harm to non-target organisms.
The industrial significance of Sodium 3-bromo-2,5-dimethylbenzene-1-sulfinate extends beyond pharmaceuticals and agrochemicals. It is also employed in the production of dyes and pigments due to its ability to form stable complexes with metal ions. These complexes exhibit vibrant colors and are used in various applications ranging from textiles to coatings.
In conclusion, Sodium 3-bromo-2,5-dimethylbenzene-1-sulfinate (CAS No. 2137701-61-0) is a multifaceted compound with broad applications across multiple industries. Its unique structural features make it an indispensable tool in organic synthesis and drug development. As research continues to uncover new methodologies and applications for this compound, its importance is expected to grow further. The ongoing exploration of its potential in medicinal chemistry and industrial processes underscores its significance as a key intermediate in modern chemical research.
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